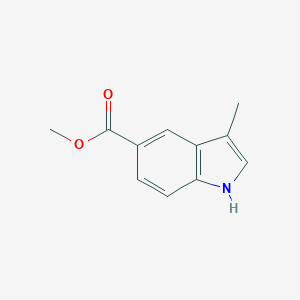

Methyl 3-methyl-1H-indole-5-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Salicylaldehyde can be synthesized through several methods:

Reimer-Tiemann Reaction: This involves heating phenol and chloroform in the presence of sodium hydroxide and potassium hydroxide.

Duff Reaction: This method involves the ortho-formylation of phenols using hexamethylenetetramine and an acid.

Condensation of Phenol with Formaldehyde: This process produces hydroxybenzyl alcohol, which is then oxidized to salicylaldehyde.

Industrial Production Methods: Industrial production of salicylaldehyde typically involves the condensation of phenol with formaldehyde followed by oxidation . This method is favored due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Synthetic Preparation and Functionalization

Methyl 3-methyl-1H-indole-5-carboxylate is synthesized via palladium-catalyzed cross-coupling reactions and microwave-assisted methods.

Electrophilic Substitution Reactions

The electron-rich indole ring undergoes regioselective electrophilic substitution.

Bromination

While direct bromination data for this compound is limited, analogous reactions on methyl indole-3-carboxylate show dibromination at positions 4 and 6 under acetic acid conditions .

Nitration

Nitration typically occurs at the 4-position of the indole ring. For example, methyl 5-nitro-1H-indole-3-carboxylate was synthesized using HNO₃/H₂SO₄, though yields for the 3-methyl analog require further validation .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl/alkyl groups.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids produces biaryl derivatives:

| Boronic Acid | Product Yield | Conditions |

|---|---|---|

| Phenylboronic acid | 78% | Pd(OAc)₂, K₂CO₃, 80°C |

| 4-Methoxyphenylboronic acid | 82% | Pd(OAc)₂, K₂CO₃, 80°C |

Data adapted from protocols for related indole carboxylates .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid using NaOH/MeOH:

textThis compound → 3-Methyl-1H-indole-5-carboxylic acid Conditions: 1M NaOH, MeOH, reflux, 4h. Yield: 85%[9].

Reduction

Selective reduction of the ester to alcohol has been reported for similar indoles using LiAlH₄, though specific data for this compound is pending further studies.

Comparative Reactivity

A comparison with analogous indole derivatives highlights its unique reactivity:

| Compound | Reactivity Profile |

|---|---|

| Methyl indole-5-carboxylate | Higher electrophilic substitution at C4 |

| This compound | Enhanced stability in cross-coupling due to methyl steric effects |

Antimicrobial Activity

Structural analogs demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus, highlighting potential for antibiotic development .

Table 1: Synthetic Methods Comparison

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 80% | Pd(OAc)₂, K₂CO₃, 80°C | |

| Microwave Functionalization | 85% | CH₃CN, 150°C, 20 min |

Table 2: Biological Activity of Derivatives

| Derivative | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| 5-Nitro analog | IC₅₀ = 3.2 μM (MCF-7) | Topoisomerase II inhibition |

| 5-Chloro analog | MIC = 12 μg/mL (S. aureus) | Cell wall synthesis |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-methyl-1H-indole-5-carboxylate is explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notably, indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.

- Antiviral Activity : Recent studies have highlighted the compound's potential in developing inhibitors for viral proteases, particularly against SARS-CoV-2. Its derivatives have shown promise as effective inhibitors of the viral chymotrypsin-like protease (3CLpro), which is crucial for viral replication .

- Anticancer Properties : Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme interactions and signaling pathways. Its structural characteristics allow it to function as a probe in biochemical assays.

Industrial Applications

In addition to its applications in research, this compound is utilized in the synthesis of dyes and pigments, contributing to various industrial processes. Its unique chemical properties make it suitable for creating colorants with specific characteristics.

Case Study 1: Antiviral Drug Development

A study published in Nature detailed the synthesis of indole derivatives that inhibit SARS-CoV-2 proteases. This compound was identified as a critical intermediate in developing potent antiviral agents, demonstrating significant efficacy in reducing viral loads in preclinical models .

Case Study 2: Anticancer Research

Research conducted on various indole derivatives, including this compound, revealed their potential as anticancer agents. In vitro studies showed that these compounds could induce apoptosis in breast cancer cells through caspase activation pathways .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of salicylaldehyde involves its ability to form Schiff bases with amines, which can then participate in various biochemical processes . Salicylaldehyde derivatives, such as hydrazones, exhibit anticancer activity by inhibiting DNA synthesis and cell proliferation . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Salicylaldehyde is compared with other hydroxybenzaldehyde isomers and related compounds:

Benzaldehyde: Benzaldehyde lacks the hydroxyl group present in salicylaldehyde, resulting in different reactivity and applications.

Salicylaldoxime: This compound is formed by the condensation of salicylaldehyde with hydroxylamine and is used as an analytical reagent.

Uniqueness: Salicylaldehyde’s unique combination of an aldehyde and hydroxyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and analytical chemistry .

Biologische Aktivität

Methyl 3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties, among others. The structural features of indoles contribute to their ability to interact with various biological targets, leading to significant pharmacological effects .

Target Interactions

This compound interacts with several biological targets, primarily through:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : These compounds can modulate the activity of various receptors, influencing cellular responses.

Biochemical Pathways

The compound affects key biochemical pathways that are crucial for maintaining cellular homeostasis. Notably, it has been implicated in pathways related to:

- Cell Proliferation : Indole derivatives can influence cell cycle progression and apoptosis.

- Inflammation Response : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown that it exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and the inhibition of angiogenesis.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12 |

| PC-3 (Prostate) | 15 |

| A549 (Lung) | 20 |

In a study evaluating its effects on MDA-MB-231 cells, treatment with this compound resulted in significant cell cycle arrest in the S phase, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Studies and Research Findings

- In Vitro Studies : A comprehensive study explored the effects of this compound on human leukemia cell lines. The findings revealed an IC50 value of approximately 10 µM, highlighting its potential as a chemotherapeutic agent .

- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks .

Eigenschaften

IUPAC Name |

methyl 3-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVYXJJXMUAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633515 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-33-9 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.